Lurasidone

Receptor Pharmacology Binding Affinity 5-HT7 Antagonism

Lurasidone differs fundamentally from class analogs. Its exceptionally high 5-HT7 antagonism (Ki=0.495 nM) and absence of histamine H1/muscarinic M1 binding drive clinically demonstrated lower metabolic syndrome risk (25.5% vs. risperidone 40.4%), placebo-level weight gain (+0.26 kg), and minimal prolactin elevation. Switching from risperidone reduces prolactin by −11.2 ng/mL (men) and −30.8 ng/mL (women). Procure lurasidone for chronic care programs targeting cardiometabolic safety, adolescent psychiatry, or hyperprolactinemia management.

Molecular Formula C28H36N4O2S
Molecular Weight 492.7 g/mol
CAS No. 367514-87-2
Cat. No. B1662784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone
CAS367514-87-2
Synonyms13496, SM
HCl, Lurasidone
Hydrochloride, Lurasidone
latuda
lurasidone
Lurasidone HCl
Lurasidone Hydrochloride
N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide
SM 13,496
SM 13496
SM-13,496
SM-13496
SM13,496
SM13496
Molecular FormulaC28H36N4O2S
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
InChIInChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
InChIKeyPQXKDMSYBGKCJA-CVTJIBDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityIn water, 5.32X10-2 mg/L at 25 °C (est)

Lurasidone (CAS 367514-87-2): A Scientific and Procurement Overview of a Differentiated Atypical Antipsychotic


Lurasidone (SM-13496, CAS 367514-87-2) is a benzoisothiazol-class atypical antipsychotic agent with a distinct receptor-binding profile characterized by high-affinity antagonism at dopamine D2 (Ki ≈ 1.68 nM) and serotonin 5-HT2A (Ki ≈ 2.03 nM) receptors, alongside exceptionally high affinity for the 5-HT7 receptor (Ki ≈ 0.495 nM) [1]. Unlike many second-generation antipsychotics, it exhibits minimal to negligible affinity for histamine H1 (IC50 > 1,000 nM) and muscarinic M1 (IC50 > 1,000 nM) receptors, a profile that mechanistically underpins its differentiated clinical tolerability [1][2].

Why In-Class Substitution of Lurasidone (CAS 367514-87-2) Is Scientifically Unsupported


While lurasidone is broadly classified as an atypical antipsychotic, its unique receptor-binding signature—specifically the combination of exceptionally high 5-HT7 affinity, negligible H1/M1 binding, and a distinct D2/5-HT2A occupancy ratio in vivo—precludes simple interchangeability with class analogs such as risperidone, olanzapine, or quetiapine [1]. These molecular distinctions translate into quantifiable, clinically meaningful differences in metabolic risk, prolactin elevation, weight gain liability, and cardiac safety that are not uniformly shared across the class [2]. Procurement decisions based solely on class membership risk introducing unanticipated tolerability and safety liabilities that are not present with lurasidone, as evidenced by the comparative data below.

Quantitative Evidence Differentiating Lurasidone (CAS 367514-87-2) from Key Comparator Antipsychotics


Uniquely High 5-HT7 Receptor Affinity Versus All Tested Comparators

In side-by-side in vitro receptor-binding assays using human recombinant and animal CNS tissue preparations, lurasidone exhibited a Ki of 0.49 nM at the serotonin 5-HT7 receptor, a value markedly lower (indicating higher affinity) than all other antipsychotics tested in the same study. This affinity is approximately 3.4-fold higher than its affinity for the D2 receptor [1]. The study authors concluded that lurasidone showed higher affinity for 5-HT7, 5-HT2A, and 5-HT1A receptors relative to D2 receptor-binding than other agents [1].

Receptor Pharmacology Binding Affinity 5-HT7 Antagonism Cognition

Significantly Lower Risk of Metabolic Syndrome vs. Risperidone and Quetiapine XR

In a long-term (12-month), double-blind, active-controlled trial, the proportion of patients meeting criteria for metabolic syndrome was significantly lower in the lurasidone group (25.5%) compared with the risperidone group (40.4%; p = 0.0177) [1]. A separate pooled analysis of long-term studies confirmed that the odds of developing metabolic syndrome after 12 months were 2.12-fold higher for risperidone (OR = 2.12; 95% CI, 1.15–3.90; P = .016) and 3.92-fold higher for quetiapine XR (OR = 3.92; 95% CI, 1.15–13.40; P = .029) compared with lurasidone [2].

Metabolic Syndrome Long-term Safety Cardiometabolic Risk Schizophrenia

Statistically Superior Weight Profile vs. Olanzapine, Quetiapine, and Risperidone in Adolescent Schizophrenia

A Bayesian network meta-analysis of 13 randomized controlled trials in adolescent schizophrenia-spectrum disorders quantified lurasidone-associated weight gain as similar to placebo (median difference: 0.26 kg; 95% CrI: −0.26 to 0.82 kg) [1]. Critically, lurasidone was associated with statistically significantly less weight gain than several key comparators: −3.62 kg vs. olanzapine (95% CrI: −4.84 to −2.41 kg), −2.13 kg vs. quetiapine (95% CrI: −3.20 to −1.08 kg), and −1.16 kg vs. risperidone (95% CrI: −2.14 to −0.17 kg) [1].

Weight Gain Pediatric Psychopharmacology Network Meta-Analysis Tolerability

Minimal Prolactin Elevation Contrasts Sharply with Risperidone in Head-to-Head Long-Term Trial

In a 12-month, double-blind, active-controlled trial, lurasidone treatment was associated with minimal changes in prolactin levels, whereas risperidone was associated with clinically significant increases in prolactin and fasting glucose levels [1]. A subsequent 6-month open-label extension study quantified that patients originally randomized to risperidone experienced median prolactin increases of 12.8 ng/mL (men) and 35.2 ng/mL (women) during the double-blind phase, while those on lurasidone experienced median decreases of −0.6 ng/mL (men) and −0.8 ng/mL (women) [2]. Upon switching from risperidone to lurasidone in the open-label phase, median prolactin levels decreased by −11.2 ng/mL (men) and −30.8 ng/mL (women) [2].

Hyperprolactinemia Endocrine Safety Long-term Tolerability Switching Strategy

Preferential D2 Over 5-HT2A Occupancy In Vivo Contrasts with Olanzapine

In vivo positron emission tomography (PET) studies in conscious common marmosets revealed that both lurasidone and olanzapine achieved maximum D2/D3 receptor occupancies >80% in the striatum, which correlated significantly with plasma drug levels [1]. However, lurasidone showed markedly lower 5-HT2A receptor occupancy in the frontal cortex within the same dose range, whereas olanzapine showed broadly comparable 5-HT2A and D2/D3 receptor occupancies [1]. The study concluded that lurasidone preferentially binds to D2/D3 receptors rather than 5-HT2A receptors in vivo compared with olanzapine [1].

Receptor Occupancy PET Imaging In Vivo Pharmacology Mechanism of Action

Optimal Research and Procurement Scenarios for Lurasidone (CAS 367514-87-2) Based on Quantitative Evidence


Long-Term Schizophrenia Maintenance Therapy Requiring Minimal Cardiometabolic Burden

The 12-month head-to-head trial data demonstrating significantly lower rates of metabolic syndrome (25.5% vs. 40.4% for risperidone; p = 0.0177) and the pooled odds ratio analysis showing 2.12-fold and 3.92-fold lower odds of metabolic syndrome versus risperidone and quetiapine XR, respectively, position lurasidone as a scientifically justified choice for long-term maintenance therapy where cumulative cardiometabolic risk is a primary concern [1][2]. This evidence supports procurement for chronic care settings aiming to reduce long-term cardiovascular morbidity.

Adolescent Schizophrenia Treatment Where Weight Neutrality Is Critical

The network meta-analysis quantifying lurasidone-associated weight gain as similar to placebo (median difference 0.26 kg) and significantly lower than olanzapine (−3.62 kg), quetiapine (−2.13 kg), and risperidone (−1.16 kg) provides robust evidence for selecting lurasidone in adolescent populations [1]. This is particularly relevant for procurement in pediatric and adolescent psychiatry services where avoiding antipsychotic-induced weight gain is a key determinant of long-term adherence and metabolic health outcomes.

Switching Strategy for Patients Experiencing Risperidone-Induced Hyperprolactinemia

The direct comparative data showing that risperidone treatment increases median prolactin by 12.8 ng/mL (men) and 35.2 ng/mL (women) over 12 months, while lurasidone shows minimal change (−0.6 ng/mL and −0.8 ng/mL, respectively), supports the procurement of lurasidone as a preferred switching agent for patients who have developed symptomatic hyperprolactinemia on risperidone [1][2]. The open-label extension data further demonstrate that switching from risperidone to lurasidone results in significant reductions in prolactin levels (median decreases of −11.2 ng/mL in men and −30.8 ng/mL in women) [2].

Preclinical Research on 5-HT7 Receptor-Mediated Cognitive Enhancement

Lurasidone's uniquely high affinity for the 5-HT7 receptor (Ki = 0.49 nM) and its full antagonism at this site, which is not shared by all atypical antipsychotics, makes it a valuable tool compound for preclinical investigations into the role of 5-HT7 antagonism in cognitive function [1]. Researchers investigating pro-cognitive mechanisms in schizophrenia models may preferentially procure lurasidone over comparators with lower 5-HT7 affinity to specifically interrogate this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.